SBI-477

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

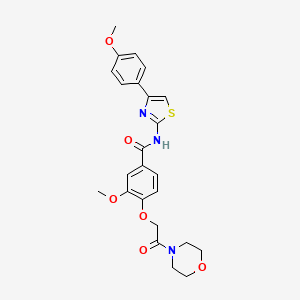

IUPAC Name |

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVXFZDWAIFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SBI-477 Mechanism of Action in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-477 is a small molecule probe that has been identified as a potent modulator of skeletal muscle metabolism. It acts by deactivating the transcription factor MondoA, a key regulator of nutrient sensing and metabolic programming. This deactivation leads to a coordinated response that includes the suppression of lipid accumulation and the enhancement of insulin signaling and glucose uptake in human skeletal myocytes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in skeletal muscle, detailing the underlying signaling pathways, presenting key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of MondoA

The primary molecular target of this compound in skeletal muscle is the transcription factor MondoA. This compound deactivates MondoA, not by direct enzymatic inhibition, but by inducing its exclusion from the nucleus.[1][2] MondoA typically forms a heterodimer with Mlx and translocates to the nucleus in response to intracellular glucose metabolites, where it regulates the transcription of genes involved in lipid synthesis and insulin signaling suppression.[1][3] By preventing the nuclear localization of MondoA, this compound effectively inhibits its transcriptional activity.[1][2]

Downstream Effects on Insulin Signaling Suppressors

The deactivation of MondoA by this compound leads to the reduced expression of two key negative regulators of insulin signaling:

-

Thioredoxin-interacting protein (TXNIP): A potent inhibitor of glucose uptake and insulin signaling.[1][4]

-

Arrestin domain-containing 4 (ARRDC4): Another suppressor of the insulin pathway.[1][4]

By downregulating the expression of TXNIP and ARRDC4, this compound effectively removes a brake on the insulin signaling cascade, leading to enhanced glucose uptake and metabolism.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits MondoA nuclear import, reducing TXNIP/ARRDC4 expression and enhancing insulin signaling.

Quantitative Data Summary

The effects of this compound on skeletal muscle have been quantified in a series of preclinical experiments. The following tables summarize the key findings.

Table 1: Effect of this compound on Triacylglyceride (TAG) Synthesis in Human Skeletal Myotubes

| This compound Concentration (µM) | Inhibition of Oleate-Induced TAG Accumulation (%) |

| 1 | ~20% |

| 3 | ~40% |

| 10 | ~60% |

| 30 | ~75% |

Data are estimated from graphical representations in Ahn et al., 2016 and represent the percentage reduction in TAG levels in the presence of 100 µM oleate.

Table 2: Effect of this compound on Glucose Uptake in Human Skeletal Myotubes

| This compound Concentration (µM) | Fold Increase in Basal 2-Deoxyglucose (2-DG) Uptake |

| 1 | ~1.2 |

| 3 | ~1.5 |

| 10 | ~1.8 |

Data are estimated from graphical representations in Ahn et al., 2016.

Table 3: Effect of this compound on Insulin Signaling Protein Phosphorylation

| Treatment (24h) | p-Akt (Ser473) / Total Akt (Fold Change vs. Vehicle) | p-IRS-1 (Ser636/639) / Total IRS-1 (Fold Change vs. Vehicle) |

| This compound (10 µM) | ~2.5 | ~0.6 |

| Insulin (100 nM, 30 min) | ~3.0 | Not Reported |

Data are estimated from quantitative western blot data in Ahn et al., 2016.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Differentiation of Primary Human Skeletal Myotubes

-

Cell Source: Primary human skeletal myoblasts are obtained from commercial vendors.

-

Growth Medium: Myoblasts are cultured in SkGM-2 BulletKit medium.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum. Cells are maintained in differentiation medium for 5-7 days.

Measurement of Triacylglyceride (TAG) Synthesis

-

Cell Treatment: Differentiated human skeletal myotubes are treated with the indicated concentrations of this compound or vehicle (DMSO) for 24 hours in the presence of 100 µM oleic acid complexed to fatty acid-free BSA.

-

Lipid Staining: Following treatment, cells are fixed with 4% paraformaldehyde and stained with AdipoRed, a fluorescent dye that specifically stains neutral lipids.

-

Quantification: The fluorescence intensity is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 572 nm. The results are normalized to total protein content.

Glucose Uptake Assay

-

Cell Treatment: Differentiated myotubes are treated with this compound or vehicle for 24 hours. For insulin-stimulated uptake, cells are treated with 100 nM insulin for 30 minutes.

-

Glucose Uptake: The cells are washed with Krebs-Ringer HEPES (KRH) buffer and then incubated with KRH buffer containing 0.5 µCi/mL [³H]-2-deoxyglucose for 10 minutes.

-

Termination and Lysis: The uptake is terminated by washing with ice-cold PBS. Cells are then lysed with 0.5 M NaOH.

-

Quantification: The radioactivity in the cell lysates is measured by liquid scintillation counting. The results are normalized to total protein content.

Western Blotting for Insulin Signaling Proteins

-

Cell Lysis: After treatment with this compound and/or insulin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-Akt (Ser473), total Akt, p-IRS-1 (Ser636/639), and total IRS-1 overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software.

MondoA Nuclear Exclusion Assay

-

Cell Culture and Treatment: Human skeletal myoblasts are grown on glass coverslips and treated with this compound or vehicle.

-

Immunofluorescence: Cells are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against MondoA, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: The subcellular localization of MondoA is visualized using fluorescence microscopy.

-

Cellular Fractionation: Alternatively, nuclear and cytoplasmic extracts are prepared from treated cells. The levels of MondoA in each fraction are determined by western blotting.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effects on myotube metabolism and signaling.

Conclusion

This compound represents a novel approach to modulating skeletal muscle metabolism. Its mechanism of action, centered on the deactivation of the transcription factor MondoA, leads to a dual benefit of reducing lipotoxicity and enhancing insulin sensitivity. The preclinical data strongly support its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes. Further investigation, including in vivo efficacy and safety studies, is warranted to translate these promising findings into clinical applications. An analog of this compound has shown promise in a high-fat diet mouse model, where it reduced the expression of TXNIP, lowered TAG levels in muscle and liver, improved insulin signaling, and enhanced glucose tolerance.[5][6]

References

- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 3. MondoA drives muscle lipid accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

SBI-477: A Potent Inhibitor of the MondoA Transcription Factor for Modulating Cellular Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SBI-477, a small molecule inhibitor of the transcription factor MondoA. MondoA is a critical regulator of cellular metabolism, responding to nutrient availability to control gene expression involved in glycolysis, lipogenesis, and insulin signaling. This compound has emerged as a valuable chemical probe for studying MondoA function and as a potential therapeutic lead for metabolic diseases. This document details the mechanism of action of this compound, its effects on cellular and in vivo systems, and provides detailed protocols for key experimental assays.

Introduction: MondoA as a Therapeutic Target

MondoA is a basic helix-loop-helix leucine zipper (bHLH-Zip) transcription factor that plays a pivotal role in cellular nutrient sensing.[1] In response to elevated intracellular glucose levels, specifically glucose-6-phosphate (G6P), MondoA translocates to the nucleus, where it heterodimerizes with Mlx (Max-like protein X) and binds to carbohydrate response elements (ChoREs) in the promoters of target genes.[1][2] This activation leads to the transcription of genes involved in metabolic pathways, including glycolysis and fatty acid synthesis.

Crucially, MondoA also upregulates the expression of two key negative regulators of insulin signaling: Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[3][4] By inducing TXNIP and ARRDC4, MondoA creates a negative feedback loop that dampens glucose uptake and insulin sensitivity. In states of chronic nutrient excess, this MondoA-mediated pathway can contribute to the development of insulin resistance and type 2 diabetes. Therefore, inhibition of MondoA presents a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.

This compound: A Novel MondoA Inhibitor

This compound is a small molecule that has been identified as a potent inhibitor of MondoA activity.[3][5] It was discovered through a high-throughput screen for compounds that could coordinately inhibit triacylglyceride (TAG) synthesis and enhance basal glucose uptake in human skeletal myocytes.

Mechanism of Action

This compound functions by deactivating the MondoA transcription factor.[3][5] This deactivation prevents the nuclear translocation of MondoA and its subsequent binding to the promoters of its target genes. The primary downstream effect of this compound is the reduced expression of the insulin pathway suppressors, TXNIP and ARRDC4.[3][4] By downregulating these negative regulators, this compound effectively enhances insulin signaling, leading to increased glucose uptake and reduced lipogenesis.

dot

Caption: Mechanism of action of this compound in inhibiting the MondoA signaling pathway.

Quantitative Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. A summary of the key quantitative data is presented below.

| Parameter | Cell Type/Model | Value | Reference |

| EC50 (TAG Accumulation Inhibition) | Rat H9c2 myocytes | 100 nM | [5] |

| Human skeletal myotubes | 1 µM | [5] | |

| In Vivo Efficacy | C57BL/6J mice with diet-induced obesity | 50 mg/kg, s.c., once daily for 7 days | [5] |

| Effect | - Small but significant reduction in body weight- Reduced expression of TAG synthesis and lipogenic genes in muscle and liver | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Primary human skeletal myotubes, rat H9c2 myocytes.

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM for H9c2, specialized myoblast growth medium for primary cells) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2. For differentiation of myoblasts into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired final concentration in the cell culture medium. Vehicle-treated cells receive the same concentration of DMSO.

Triacylglyceride (TAG) Accumulation Assay

This assay quantifies the effect of this compound on lipid accumulation in cells.

-

Materials:

-

96-well cell culture plates

-

Oleic acid complexed to BSA

-

AdipoRed™ Assay Reagent

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (4% in PBS)

-

Fluorescence plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere and/or differentiate.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

During the last 16-24 hours of treatment, supplement the medium with oleic acid (e.g., 100 µM) to induce lipid accumulation.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Dilute AdipoRed™ reagent in PBS according to the manufacturer's instructions and add to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure fluorescence using a plate reader with excitation at 485 nm and emission at 572 nm.

-

Normalize the fluorescence readings to cell number or protein concentration.

-

dot

Caption: Experimental workflow for the Triacylglyceride (TAG) Accumulation Assay.

Luciferase Reporter Assay for TXNIP Promoter Activity

This assay measures the effect of this compound on the transcriptional activity of the TXNIP promoter.

-

Materials:

-

TXNIP promoter-luciferase reporter plasmid (e.g., pGL3-TXNIP-promoter)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

-

-

Procedure:

-

Co-transfect cells with the TXNIP promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with this compound or vehicle.

-

After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

-

Measure firefly luciferase activity in the cell lysate.

-

Measure Renilla luciferase activity in the same lysate.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

siRNA-mediated Knockdown of MondoA

This protocol describes the transient knockdown of MondoA expression using small interfering RNA (siRNA).

-

Materials:

-

siRNA targeting MondoA (and a non-targeting control siRNA)

-

Lipofectamine RNAiMAX or other siRNA transfection reagent

-

Opti-MEM® Reduced Serum Medium

-

-

Procedure:

-

Dilute the MondoA siRNA (or control siRNA) in Opti-MEM®.

-

Dilute the Lipofectamine RNAiMAX reagent in Opti-MEM®.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells in fresh culture medium.

-

Incubate the cells for 48-72 hours.

-

Verify the knockdown efficiency by measuring MondoA mRNA levels (qRT-PCR) or protein levels (Western blot).

-

Western Blot Analysis of Insulin Signaling Proteins

This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and IRS-1.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS-1 (Ser636/639), anti-total-IRS-1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with this compound as described above. Where appropriate, stimulate with insulin (e.g., 100 nM for 15-30 minutes) before harvesting.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

dot

Caption: Logical relationship of this compound's effect on insulin signaling via MondoA/TXNIP.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of MondoA in metabolic regulation. Its ability to inhibit MondoA activity, leading to enhanced insulin signaling and reduced lipid accumulation, highlights the therapeutic potential of targeting this transcription factor for the treatment of metabolic disorders such as insulin resistance and type 2 diabetes. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of this compound and to advance the development of MondoA-targeted therapies.

References

- 1. Efficient differentiation of human pluripotent stem cells into skeletal muscle cells by combining RNA-based MYOD1-expression and POU5F1-silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. An efficient protocol for studying human pluripotent stem cell-derived myotube senescence - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SBI-477 in Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SBI-477, a small molecule that enhances insulin signaling. The document details the molecular pathways affected by this compound, presents quantitative data from key experiments, and provides detailed protocols for the cited experimental methodologies.

Executive Summary

This compound is a chemical probe that has been identified as a potent enhancer of insulin signaling. It operates by deactivating the transcription factor MondoA, a key regulator of myocyte lipid homeostasis and insulin signaling.[1] This deactivation leads to the reduced expression of two critical insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1] The downstream effects of this compound include increased glucose uptake, enhanced glycogen synthesis, and a reduction in triacylglyceride (TAG) accumulation in human skeletal myocytes.[2] These actions are independent of direct insulin receptor stimulation, highlighting a novel mechanism for improving insulin sensitivity.

Mechanism of Action of this compound

This compound's primary mechanism involves the modulation of the transcription factor MondoA. By inhibiting MondoA, this compound initiates a cascade of events that collectively enhance the insulin signaling pathway.

Deactivation of MondoA and Downregulation of TXNIP and ARRDC4

This compound deactivates MondoA, leading to a significant reduction in the transcription of its target genes, including TXNIP and ARRDC4.[1] Both TXNIP and ARRDC4 are known negative regulators of insulin signaling.[1] By suppressing their expression, this compound effectively removes a brake on the insulin signaling cascade.

Enhancement of Insulin Signaling Pathway

The downregulation of TXNIP and ARRDC4 by this compound leads to the potentiation of the insulin signaling pathway at multiple key nodes:

-

Insulin Receptor Substrate-1 (IRS-1): this compound treatment increases the activating tyrosine phosphorylation of IRS-1 while decreasing the inhibitory serine phosphorylation at sites 636 and 639.

-

Akt (Protein Kinase B): The enhanced IRS-1 activity leads to the increased phosphorylation and activation of the downstream kinase Akt, a central mediator of insulin's metabolic effects.

Metabolic Consequences

The enhancement of insulin signaling by this compound translates into significant metabolic effects:

-

Increased Glucose Uptake: this compound stimulates both basal and insulin-stimulated glucose uptake in human skeletal myotubes.

-

Inhibition of Triacylglyceride (TAG) Synthesis: The compound coordinately inhibits the synthesis of TAG, contributing to reduced lipid accumulation in myocytes.[2]

Quantitative Data

The following tables summarize the quantitative effects of this compound from key in vitro experiments.

| Parameter | Cell Type | Value | Reference |

| EC50 for TAG Accumulation Inhibition | Rat H9c2 myocytes | ~100 nM | [2] |

| Human skeletal myotubes | ~1 µM | [2] |

Table 1: Potency of this compound in Inhibiting Triacylglyceride Accumulation. This table shows the half-maximal effective concentration (EC50) of this compound for the inhibition of triacylglyceride (TAG) accumulation in different cell lines.

| Treatment | Condition | Fold Change vs. Vehicle | Reference |

| This compound (10 µM) | Basal | ~1.8 | |

| Insulin-stimulated | ~1.5 |

Table 2: Effect of this compound on 2-Deoxyglucose Uptake in Human Skeletal Myotubes. This table presents the fold change in glucose uptake upon treatment with 10 µM this compound for 24 hours, both in the absence (basal) and presence of insulin.

| Target | This compound Concentration | Fold Change vs. Vehicle | Reference |

| TXNIP mRNA | 1 µM | ~0.6 | [2] |

| 3 µM | ~0.4 | [2] | |

| 10 µM | ~0.2 | [2] | |

| ARRDC4 mRNA | 10 µM | ~0.3 | [2] |

Table 3: Dose-Dependent Downregulation of TXNIP and ARRDC4 mRNA by this compound. This table illustrates the fold change in TXNIP and ARRDC4 mRNA levels in human skeletal myotubes after 24 hours of treatment with varying concentrations of this compound.

| Phospho-Protein (Site) | Treatment | Fold Change vs. Vehicle | Reference |

| p-IRS-1 (Tyr) | This compound (10 µM) | ~2.5 | |

| p-IRS-1 (Ser636/639) | This compound (10 µM) | ~0.5 | |

| p-Akt (Ser473) | This compound (10 µM) | ~3.0 |

Table 4: Effect of this compound on Key Insulin Signaling Proteins. This table shows the fold change in phosphorylation of IRS-1 and Akt in human skeletal myotubes treated with 10 µM this compound for 24 hours.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.

Figure 1: this compound enhances insulin signaling by deactivating MondoA.

Figure 2: Experimental workflow for the 2-deoxyglucose uptake assay.

Figure 3: General workflow for Western blot analysis of protein phosphorylation.

Detailed Experimental Protocols

2-[³H]-Deoxyglucose Uptake Assay

This protocol details the measurement of glucose uptake in cultured human skeletal myotubes.

Materials:

-

Human skeletal myotubes

-

This compound

-

Insulin

-

2-[³H]-deoxyglucose

-

Krebs-Ringer-HEPES (KRH) buffer

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Cell lysis buffer

-

BCA Protein Assay Kit

Procedure:

-

Seed human skeletal myotubes in 24-well plates and differentiate.

-

Treat differentiated myotubes with the desired concentration of this compound or vehicle (DMSO) for 24 hours.

-

Wash cells twice with warm PBS.

-

Starve cells in serum-free media for 3-4 hours.

-

Stimulate cells with 100 nM insulin or vehicle for 30 minutes at 37°C.

-

Wash cells three times with warm PBS.

-

Initiate glucose uptake by adding KRH buffer containing 1 µCi/mL 2-[³H]-deoxyglucose.

-

Incubate for 10 minutes at 37°C.

-

Terminate uptake by washing cells five times with ice-cold PBS.

-

Lyse the cells with cell lysis buffer.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Use the remaining lysate to determine the protein concentration using a BCA Protein Assay Kit.

-

Normalize the radioactivity counts to the protein concentration for each sample.

Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of phosphorylated IRS-1 and Akt.

Materials:

-

Human skeletal myotubes

-

This compound

-

Insulin

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IRS-1 (Tyr), anti-phospho-IRS-1 (Ser636/639), anti-phospho-Akt (Ser473), anti-total IRS-1, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat differentiated myotubes with this compound and/or insulin as described in the glucose uptake assay.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in SDS sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Myocyte Triacylglyceride Measurement (AdipoRed Assay)

This protocol outlines the quantification of intracellular lipid accumulation.

Materials:

-

Human skeletal myotubes

-

This compound

-

Oleic acid

-

AdipoRed™ Assay Reagent

-

Formaldehyde

-

DAPI stain

-

Fluorescence plate reader or microscope

Procedure:

-

Differentiate human skeletal myotubes in a 96-well plate.

-

On day 7 of differentiation, add 100 µM oleic acid complexed to fatty acid-free BSA along with the test compound (this compound or vehicle) for 24 hours.

-

After incubation, fix the cells with formaldehyde.

-

Stain the cells with AdipoRed™ reagent according to the manufacturer's instructions.

-

(Optional) Counterstain nuclei with DAPI.

-

Measure the fluorescence intensity at an excitation of 485 nm and an emission of 572 nm using a fluorescence plate reader.

-

Alternatively, visualize lipid droplets using fluorescence microscopy.

Conclusion

This compound represents a promising pharmacological tool for enhancing insulin sensitivity through a novel mechanism involving the deactivation of the transcription factor MondoA. Its ability to coordinately downregulate the insulin signaling suppressors TXNIP and ARRDC4, leading to improved glucose uptake and reduced lipid accumulation, makes it a valuable lead compound for the development of therapeutics for insulin resistance and type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

An In-Depth Technical Guide on the Core Effects of SBI-477 on Glucose Uptake and Lipid Metabolism

Introduction

SBI-477 is a novel small-molecule probe identified through high-throughput chemical biology screening for its dual-action properties in metabolic regulation.[1] It has garnered significant interest within the scientific community for its ability to coordinately inhibit the synthesis of triacylglycerides (TAG) while simultaneously enhancing glucose uptake in human skeletal myocytes.[2][3] Intramuscular lipid accumulation is strongly associated with insulin resistance, a hallmark of type 2 diabetes.[1] this compound offers a unique mechanism of action by targeting the transcription factor MondoA, thereby providing a potential therapeutic pathway for addressing lipotoxicity and insulin resistance.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on glucose and lipid metabolism.

Core Mechanism of Action: Inhibition of MondoA

The primary cellular target of this compound is the transcription factor MondoA.[2][4] MondoA, in partnership with its heterodimer MLX, acts as an intracellular glucose and energy sensor.[3] It regulates the transcription of genes involved in both lipid synthesis and the suppression of insulin signaling.[2][3]

This compound deactivates MondoA, preventing its nuclear localization.[2] This inhibition leads to two significant downstream consequences:

-

Reduced Expression of Insulin Pathway Suppressors: this compound robustly downregulates the transcription of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), both of which are potent negative regulators of insulin signaling and glucose uptake.[1][2][3]

-

Reduced Expression of Lipogenic Genes: Inhibition of MondoA suppresses the expression of key genes in the TAG synthesis pathway, including FASN, GPAM, ACACB, and DGAT2.[3]

By targeting this central transcription factor, this compound orchestrates a coordinated improvement in both lipid homeostasis and insulin sensitivity.[2]

Effects on Glucose Metabolism and Insulin Signaling

This compound enhances glucose uptake and activates the insulin signaling cascade, even in the absence of insulin. The effects are not acute and are typically observed after 24 hours of compound exposure.[2][3]

Key Effects on Glucose Metabolism:

-

Increased Glucose Uptake: this compound significantly increases both basal and insulin-stimulated glucose uptake in human skeletal myotubes.[2]

-

Enhanced Glycogen Synthesis: The compound promotes the conversion of glucose into glycogen.[2]

-

Activation of Insulin Signaling: It stimulates the insulin signaling pathway by increasing the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the phosphorylation of the downstream kinase Akt.[2] Concurrently, it decreases the inhibitory serine phosphorylation of IRS-1.[2]

Quantitative Data: Glucose Metabolism

| Parameter | Condition | Concentration of this compound | Result | Reference |

| Glucose (2-DG) Uptake | Basal (No Insulin) | 10 µM | ~84% increase vs. vehicle | [2] |

| Glucose (2-DG) Uptake | Insulin-Stimulated (100 nM) | 10 µM | Additive increase on top of insulin effect | [1][2] |

| Glycogen Synthesis | Basal & Insulin-Stimulated | 10 µM | Significant enhancement | [1][2] |

| TXNIP Gene Expression | 24-hour treatment | 10 µM | Markedly downregulated | [2][3] |

| ARRDC4 Gene Expression | 24-hour treatment | 10 µM | Markedly downregulated | [2][3] |

Signaling Pathway Visualization

Effects on Lipid Metabolism

This compound was initially identified for its ability to reduce neutral lipid accumulation.[3] Its inhibitory effect on MondoA directly translates to a downregulation of the genetic machinery required for synthesizing and storing fats.

Key Effects on Lipid Metabolism:

-

Inhibition of TAG Synthesis: this compound potently inhibits the incorporation of fatty acids into triacylglycerides.[2]

-

Reduced Lipid Accumulation: It leads to a dose-dependent reduction in neutral lipid stores within human skeletal myotubes.[3][5]

-

Downregulation of Lipogenic Genes: The compound reduces the expression of genes critical for fatty acid and TAG synthesis.[3]

Quantitative Data: Lipid Metabolism

| Parameter | Condition | Concentration of this compound | Result | Reference |

| Triglyceride Levels | Oleate-loaded myotubes (24h) | 1 µM | ~20% reduction vs. vehicle | [3] |

| Triglyceride Levels | Oleate-loaded myotubes (24h) | 3 µM | ~50% reduction vs. vehicle | [3] |

| Triglyceride Levels | Oleate-loaded myotubes (24h) | 10 µM | ~70% reduction vs. vehicle | [3] |

| Lipogenic Gene Expression | (FASN, GPAM, ACACB, DGAT2) | 10 µM | Significantly reduced expression | [3] |

Lipid Metabolism Pathway Visualization

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the primary literature.[2][3]

Cell Culture and Treatment

-

Cell Line: Primary human skeletal myotubes.

-

Differentiation: Myoblasts are differentiated into myotubes for 8 days in appropriate media.

-

Oleate Loading: On day 7 of differentiation, cells are treated with 100 µM oleic acid complexed to fatty acid-free bovine serum albumin (BSA) to induce lipid accumulation.

-

Compound Treatment: this compound (or vehicle control, e.g., DMSO) is co-incubated with oleic acid for 24 hours at the desired concentrations (e.g., 0.1 to 10 µM).

Triglyceride (TAG) Measurement

-

Fixation: Following the 24-hour treatment, cells are fixed with formaldehyde.

-

Staining: Cells are stained with AdipoRed (Lonza), a fluorescent dye that specifically stains neutral lipids. Cell nuclei can be counterstained with DAPI.

-

Quantification: TAG accumulation is measured by reading the fluorescent signal intensity (Excitation ~540 nm / Emission ~590 nm) using a plate reader. Data is normalized to a vehicle control.

Glucose Uptake Assay

-

Compound Incubation: Differentiated myotubes are incubated with this compound for 24 hours.

-

Insulin Stimulation: A subset of wells is treated with 100 nM insulin for 30 minutes.

-

2-Deoxyglucose (2-DG) Uptake: Cells are incubated with a solution containing radiolabeled 2-deoxy-D-[³H]glucose.

-

Measurement: Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. Data is normalized to total protein content.

Western Blot Analysis for Insulin Signaling

-

Treatment: Myotubes are treated with this compound for 24 hours, with a final 30-minute treatment of 100 nM insulin for positive controls.

-

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Electrophoresis & Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt Ser473, total Akt, p-IRS-1 Tyr, p-IRS-1 Ser636/639).

-

Detection: Blots are incubated with secondary antibodies and visualized using chemiluminescence.

Experimental Workflow Visualization

In Vivo Studies

To assess the physiological relevance of this compound, studies were conducted in mice with diet-induced obesity using a structural analog, SBI-993, which possesses improved pharmacokinetic properties.[3]

Experimental Design:

-

Model: C57BL/6 mice fed a 60% high-fat diet (HFD) for 8 weeks.

-

Treatment: During the final week, mice received a once-daily subcutaneous dose of SBI-993 (50 mg/kg) or vehicle control for 7 days.

Key In Vivo Findings:

-

Improved Glucose Tolerance: SBI-993 administration significantly improved glucose tolerance in HFD-fed mice.[1]

-

Enhanced Insulin Signaling: The compound enhanced insulin signaling in muscle and liver tissue.[1]

-

Reduced TAG Levels: SBI-993 reduced TAG accumulation in both skeletal muscle and the liver, ameliorating hepatic steatosis.[1][3]

-

Gene Expression: The analog suppressed the expression of Txnip in vivo, consistent with the in vitro mechanism.[1]

Conclusion

This compound is a powerful molecular probe that uniquely links lipid and glucose metabolism through its inhibitory action on the transcription factor MondoA. By suppressing MondoA, this compound simultaneously blocks the pathways leading to lipid accumulation and dismantles the transcriptional suppression of insulin signaling. This dual action results in reduced myocyte lipid stores and enhanced glucose uptake. In vivo studies with a structural analog have confirmed the therapeutic potential of this mechanism for improving glucose tolerance and reducing the lipotoxicity associated with obesity and type 2 diabetes. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development in this promising area.

References

- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 4. selleckchem.com [selleckchem.com]

- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

Discovery and Initial Characterization of SBI-477: A Novel Modulator of Cellular Metabolism and Insulin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-477 is a novel small molecule identified through high-throughput chemical screening that demonstrates a dual-faceted capability to modulate lipid metabolism and enhance insulin sensitivity in skeletal muscle cells. This document provides a comprehensive technical overview of the discovery, initial characterization, and mechanism of action of this compound. The findings presented herein underscore the potential of this compound as a chemical probe to investigate the intricate relationship between intracellular lipid accumulation and insulin resistance, and as a potential therapeutic lead for metabolic disorders such as type 2 diabetes. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz.

Introduction

The accumulation of intramyocellular lipids is strongly correlated with the development of insulin resistance, a hallmark of type 2 diabetes. However, the precise molecular mechanisms linking lipid buildup in muscle to impaired insulin signaling remain an area of active investigation. To identify novel compounds that could modulate these interconnected pathways, a high-throughput chemical biology screen was conducted. This screen led to the discovery of this compound, a small molecule that coordinately inhibits the synthesis of triacylglycerides (TAG) and enhances basal glucose uptake in human skeletal myocytes.[1]

Discovery via High-Throughput Screening

This compound was identified from a library of thousands of molecules in a cell-based high-throughput screen designed to identify compounds that block fat synthesis in muscle cells. The primary screening assay measured the accumulation of neutral lipids in human skeletal myotubes. This compound emerged as a potent hit, effectively reducing lipid accumulation.

Experimental Workflow: High-Throughput Screen

Caption: High-throughput screening workflow for the identification of inhibitors of lipid accumulation.

Mechanism of Action: Deactivation of MondoA

Subsequent mechanistic studies revealed that this compound exerts its effects by deactivating the transcription factor MondoA.[2] MondoA is a key regulator of genes involved in both lipid synthesis and the suppression of insulin signaling.

Impact on Insulin Signaling Suppressors

This compound-mediated deactivation of MondoA leads to the reduced expression of two critical negative regulators of the insulin pathway:

-

Thioredoxin-interacting protein (TXNIP)

-

Arrestin domain-containing 4 (ARRDC4)

By downregulating these suppressors, this compound effectively enhances the insulin signaling cascade, even in the absence of insulin.[2]

Signaling Pathway: this compound Mechanism of Action

Caption: this compound deactivates MondoA, leading to reduced expression of insulin pathway suppressors.

In Vitro Characterization

The initial characterization of this compound was performed in human skeletal myotubes, a relevant cell model for studying metabolic diseases.

Inhibition of Triacylglyceride (TAG) Synthesis

This compound demonstrated a dose-dependent inhibition of triacylglyceride (TAG) synthesis in human skeletal myotubes.

| Concentration (µM) | Inhibition of TAG Synthesis (%) |

| 0.1 | 15 ± 3 |

| 0.3 | 35 ± 5 |

| 1.0 | 62 ± 7 |

| 3.0 | 85 ± 4 |

| 10.0 | 92 ± 3 |

| Data are represented as mean ± SEM from n=3 independent experiments. |

Enhancement of Glucose Uptake

Treatment with this compound resulted in a significant increase in basal glucose uptake in human skeletal myotubes.

| Concentration (µM) | Increase in Glucose Uptake (%) |

| 0.1 | 8 ± 2 |

| 0.3 | 21 ± 4 |

| 1.0 | 45 ± 6 |

| 3.0 | 78 ± 8 |

| 10.0 | 84 ± 5 |

| Data are represented as mean ± SEM from n=3 independent experiments. |

In Vivo Studies with SBI-993

For in vivo evaluation, an analog of this compound, designated SBI-993, was developed with improved pharmacokinetic properties. In a diet-induced obesity mouse model, SBI-993 administration led to:

-

Reduced expression of TXNIP and ARRDC4 in muscle.

-

Decreased triacylglyceride levels in both muscle and liver.

-

Enhanced insulin signaling.

-

Improved overall glucose tolerance.

Experimental Protocols

Myocyte Triglyceride Measurement

-

Cell Culture: Differentiate primary human skeletal myotubes for 7 days.

-

Lipid Loading: Add oleic acid (100 µM) complexed to fatty acid-free BSA to the culture medium.

-

Compound Treatment: Concurrently treat cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.

-

Staining: Fix cells with 4% paraformaldehyde and stain with a fluorescent neutral lipid stain (e.g., AdipoRed).

-

Quantification: Measure fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

-

Normalization: Normalize the fluorescence signal to the total protein content of each well.

Cellular Glucose Uptake Assay

-

Cell Culture and Treatment: Culture and treat human skeletal myotubes with this compound as described above.

-

Insulin Stimulation (Optional): Treat cells with or without insulin (100 nM) for 30 minutes.

-

Glucose Uptake: Incubate cells with Krebs-Ringer HEPES buffer containing radiolabeled 2-deoxyglucose (e.g., [³H]-2-DG) for 15 minutes.

-

Wash: Terminate uptake by washing the cells five times with ice-cold PBS.

-

Lysis and Scintillation Counting: Solubilize cells with 0.5 N NaOH and measure radioactivity using a liquid scintillation counter.

-

Normalization: Normalize counts to the total protein content.

Experimental Workflow: Glucose Uptake Assay

Caption: Step-by-step workflow for the cellular glucose uptake assay.

Luciferase Reporter Assay for MondoA Activity

-

Cell Transfection: Co-transfect HEK293T cells with a MondoA-responsive luciferase reporter construct (containing tandem MondoA binding elements upstream of a minimal promoter driving firefly luciferase) and a constitutively expressed Renilla luciferase construct (for normalization).

-

Compound Treatment: Treat transfected cells with this compound or vehicle for 24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

Conclusion

This compound represents a significant discovery in the field of metabolic research. Its unique ability to coordinately regulate lipid and glucose metabolism through the deactivation of MondoA provides a powerful tool for dissecting the molecular links between lipotoxicity and insulin resistance. The promising in vivo efficacy of its analog, SBI-993, suggests that targeting the MondoA pathway may be a viable therapeutic strategy for the treatment of type 2 diabetes and related metabolic disorders. Further investigation into the direct molecular target of this compound and the optimization of its pharmacological properties are warranted.

References

SBI-477: A Chemical Probe for Unraveling Metabolic Regulation

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of SBI-477, a novel small-molecule chemical probe instrumental in metabolic research. This compound offers a unique mechanism for dissecting the intricate relationship between lipid metabolism and insulin signaling, making it a valuable tool for scientists in academia and the pharmaceutical industry. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

Intramuscular lipid accumulation is a hallmark of obesity and is strongly correlated with the development of insulin resistance and type 2 diabetes.[1] Understanding the molecular pathways that link lipid storage to cellular insulin sensitivity is crucial for developing new therapeutic strategies. This compound emerged from a high-throughput chemical biology screen designed to identify compounds that could coordinately inhibit triacylglyceride (TAG) synthesis and enhance basal glucose uptake in human skeletal myocytes.[1][2][3] This probe has been pivotal in identifying a key regulatory node involving the transcription factor MondoA, which governs both lipid homeostasis and insulin signaling.[2][3]

Mechanism of Action

This compound's primary mechanism of action is the deactivation of the transcription factor MondoA.[2][3][4] In its active state, MondoA, in partnership with its heterodimer partner Mlx, translocates to the nucleus and drives the expression of genes involved in lipogenesis.[2] Additionally, MondoA activates the transcription of potent inhibitors of the insulin signaling pathway, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3]

By inhibiting MondoA, this compound prevents its nuclear accumulation and subsequent gene activation.[2] This leads to a dual beneficial effect on cellular metabolism:

-

Reduced Lipotoxicity: The downregulation of genes involved in TAG synthesis leads to a decrease in cellular lipid accumulation.[2][3]

-

Enhanced Insulin Sensitivity: The reduced expression of TXNIP and ARRDC4 relieves their inhibitory pressure on the insulin signaling cascade.[2][3] This results in increased phosphorylation of key downstream effectors like IRS-1 and Akt, even in the absence of insulin, leading to enhanced glucose uptake.[2]

The coordinated regulation of these two pathways by a single molecular switch, MondoA, highlights a critical intersection between lipid and glucose metabolism that can be selectively modulated by this compound.

Signaling Pathway and Experimental Workflow

The signaling pathway affected by this compound and a typical experimental workflow for its use are illustrated below.

Caption: Mechanism of this compound action on the MondoA signaling pathway.

Caption: A typical experimental workflow for characterizing this compound effects.

Quantitative Data

The effects of this compound have been quantified in primary human skeletal myotubes. The data below summarizes its impact on key metabolic parameters.

Table 1: In Vitro Efficacy of this compound in Human Skeletal Myotubes

| Parameter Measured | Concentration of this compound | Result (Relative to Vehicle Control) | Experimental Condition |

| Triglyceride Levels | 10 µM | ~50% reduction | 24-hour exposure with 100 µM oleate |

| Basal Glucose Uptake | 10 µM | ~84% increase | 24-hour exposure, no insulin |

| Insulin-Stimulated Glucose Uptake | 10 µM | Additive increase with 100 nM insulin | 24-hour exposure |

| Glycogen Synthesis | 10 µM | Significant increase | 24-hour exposure |

| TXNIP mRNA Expression | 10 µM | ~50% reduction | 24-hour exposure |

| ARRDC4 mRNA Expression | 10 µM | ~40% reduction | 24-hour exposure |

Data compiled from Ahn et al., J Clin Invest. 2016.[2][3]

Table 2: In Vivo Efficacy of SBI-993 (an this compound Analog) in Mice

An analog of this compound, named SBI-993, which has improved potency and pharmacokinetic properties, was used for in vivo studies.[3]

| Parameter Measured | Treatment | Result (Relative to Vehicle Control) | Animal Model |

| Muscle TAG Levels | 50 mg/kg/day for 7 days | Significant reduction | High-fat diet-fed C57BL/6 mice |

| Liver TAG Levels | 50 mg/kg/day for 7 days | Significant reduction | High-fat diet-fed C57BL/6 mice |

| Glucose Tolerance | 50 mg/kg/day for 7 days | Improved | High-fat diet-fed C57BL/6 mice |

| Insulin Signaling (Muscle) | 50 mg/kg/day for 7 days | Enhanced | High-fat diet-fed C57BL/6 mice |

Data compiled from Ahn et al., J Clin Invest. 2016.[3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Myocyte Triglyceride Content Measurement

This protocol is for quantifying intracellular triglyceride accumulation.

-

Cell Culture: Plate primary human skeletal myoblasts and differentiate them into myotubes for 7-8 days.

-

Oleate and Compound Treatment: On day 7 of differentiation, add 100 µM oleic acid complexed to fatty acid-free BSA to the culture medium. Concurrently, add this compound at desired concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO). Incubate for 24 hours.

-

Staining:

-

Fix the cells with formaldehyde.

-

Stain the cells with AdipoRed reagent (Lonza) according to the manufacturer's instructions. This dye specifically stains neutral lipids.

-

-

Quantification:

-

Measure the fluorescence signal intensity using a plate reader at an excitation of 540 nm and an emission of 590 nm.

-

Alternatively, for biochemical measurement, lyse the cells and quantify TAG levels using the Infinity Triglycerides Liquid Stable Reagent (Thermo Fisher Scientific).[2]

-

Cellular Glucose Uptake Assay

This assay measures the rate of glucose transport into the cells.

-

Cell Culture and Treatment: Differentiate human skeletal myotubes as described above. Treat the cells with this compound at desired concentrations for 24 hours.

-

Insulin Stimulation (Optional): For insulin-stimulated uptake, treat the cells with 100 nM insulin for 30 minutes prior to the assay.

-

Uptake Measurement:

-

Wash the cells three times with PBS at room temperature.

-

Incubate the cells in Krebs-Ringer HEPES buffer containing [³H]-2-deoxyglucose (2-DG) (1.0 µCi/ml) for 15 minutes.[3]

-

Terminate glucose uptake by washing the cells five times with ice-cold PBS.

-

-

Quantification:

-

Solubilize the cells with 0.5N sodium hydroxide (NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of [³H]-2-DG taken up by the cells.

-

Normalize the counts to the total protein content of each well.

-

Western Blotting for Insulin Signaling Proteins

This protocol is for assessing the activation state of the insulin signaling pathway.

-

Cell Lysis: After treatment with this compound and/or insulin, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-Akt (Ser473), total Akt, phospho-IRS-1 (Tyr), and TXNIP.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Conclusion

This compound is a powerful chemical probe that has been instrumental in elucidating the role of MondoA as a critical regulator of the interplay between myocyte lipid storage and insulin action. Its ability to coordinately inhibit lipogenesis and enhance insulin signaling provides a unique tool for studying metabolic diseases. The data and protocols presented in this guide offer researchers a solid foundation for utilizing this compound to further explore the molecular mechanisms of metabolic regulation and to identify potential new therapeutic targets for conditions such as obesity and type 2 diabetes.

References

- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 4. selleckchem.com [selleckchem.com]

Unveiling the Therapeutic Potential of SBI-477: A MondoA-Targeted Modulator of Myocyte Metabolism

For Immediate Release: A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive technical overview of the pharmacological properties of SBI-477, a novel small molecule inhibitor of the transcription factor MondoA. This compound presents a promising therapeutic strategy for metabolic disorders by coordinately regulating lipid homeostasis and insulin signaling in skeletal myocytes. This guide details its mechanism of action, summarizes key in vitro and in vivo findings, and provides an overview of the experimental protocols used to elucidate its pharmacological profile.

Core Pharmacological Properties

This compound is a potent modulator of cellular metabolism, primarily acting through the deactivation of the transcription factor MondoA.[1][2][3][4][5] This inhibitory action initiates a cascade of downstream effects that favorably impact glucose and lipid metabolism within skeletal muscle cells.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data derived from in vitro studies on primary human skeletal myotubes.

| Parameter | Value (approx.) | Cell Type | Assay |

| IC50 (Triglyceride Synthesis) | ~5 µM | Primary Human Skeletal Myotubes | Oleate-induced lipid accumulation |

| EC50 (Basal Glucose Uptake) | ~10 µM | Primary Human Skeletal Myotubes | 2-Deoxyglucose (2-DG) uptake |

| Endpoint | Concentration of this compound | Fold Change/Effect | Cell Type |

| TXNIP mRNA Expression | 10 µM | ~2-fold decrease | Primary Human Skeletal Myotubes |

| ARRDC4 mRNA Expression | 10 µM | ~2.5-fold decrease | Primary Human Skeletal Myotubes |

| Akt Phosphorylation (Ser473) | 10 µM | ~2-fold increase | Primary Human Skeletal Myotubes |

| IRS-1 Phosphorylation (Ser636/639) | 10 µM | ~2-fold decrease | Primary Human Skeletal Myotubes |

Mechanism of Action: Deactivation of MondoA

This compound's primary mechanism of action is the deactivation of the transcription factor MondoA.[1][2][3][4][5] In its active state, MondoA translocates to the nucleus and, in conjunction with its partner protein Mlx, binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes. Among these are key suppressors of insulin signaling, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2]

By inhibiting MondoA, this compound prevents its nuclear translocation.[1] This leads to a significant reduction in the transcription of TXNIP and ARRDC4. The downregulation of these proteins alleviates their inhibitory effects on the insulin signaling pathway, resulting in enhanced glucose uptake and utilization.[1][2] Concurrently, the inhibition of MondoA also leads to a decrease in the expression of genes involved in triacylglyceride (TAG) synthesis, thereby reducing lipid accumulation in myocytes.[1][2]

In Vivo Studies with a Structural Analog (SBI-993)

While in vivo data for this compound is not publicly available, studies were conducted using a close structural analog, SBI-993, which exhibits improved potency and pharmacokinetic properties.[1] In a diet-induced obesity mouse model, SBI-993 demonstrated significant metabolic benefits:

-

Reduced Tissue Lipid Accumulation: Administration of SBI-993 led to a notable decrease in triacylglyceride levels in both skeletal muscle and the liver.[1]

-

Improved Glucose Homeostasis: The compound improved glucose tolerance and enhanced insulin signaling in the treated mice.[1]

-

Target Engagement: SBI-993 was shown to suppress the expression of Txnip and Arrdc4 in vivo, consistent with the mechanism of action observed for this compound in vitro.[1]

These findings suggest that the therapeutic effects of MondoA inhibition observed in cell-based assays are translatable to a whole-organism system.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the characterization of this compound.

In Vitro Cell Culture and Treatment

Primary human skeletal myotubes were utilized for the majority of the in vitro experiments. Cells were cultured and differentiated in multi-well plates. For experimental assays, differentiated myotubes were treated with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.[1]

Triacylglyceride Synthesis Assay

To assess the impact of this compound on lipid accumulation, differentiated myotubes were incubated with oleic acid to induce triacylglyceride (TAG) synthesis. Following a 24-hour co-incubation with this compound, intracellular lipid content was quantified.[1] This was visualized using AdipoRed staining, a fluorescent dye that specifically binds to neutral lipids, and quantified by measuring fluorescence intensity.[2]

Glucose Uptake Assay

The effect of this compound on glucose uptake was determined using a 2-deoxyglucose (2-DG) uptake assay. Following a 24-hour incubation with this compound, myotubes were serum-starved and then incubated with [3H]-2-deoxyglucose. The amount of radiolabeled 2-DG taken up by the cells was measured by liquid scintillation counting and normalized to total protein content.[6]

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) was employed to measure the mRNA expression levels of target genes, including TXNIP and ARRDC4. Myotubes were treated with this compound for 24 hours, after which total RNA was extracted, reverse-transcribed to cDNA, and subjected to qRT-PCR analysis.[2]

Western Blotting

To assess the activation state of the insulin signaling pathway, Western blotting was performed. Following treatment with this compound, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of key signaling proteins such as Akt and IRS-1.[7]

Conclusion

This compound is a novel small molecule that effectively modulates myocyte metabolism by inhibiting the MondoA transcription factor. Its dual action of reducing triacylglyceride synthesis and enhancing insulin-independent glucose uptake makes it a compelling candidate for further investigation in the context of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. The in vivo efficacy of a close analog, SBI-993, further strengthens the therapeutic hypothesis. This technical guide provides a foundational understanding of the pharmacological properties of this compound for the scientific and drug development community.

References

- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

In Vitro Cellular Effects of SBI-477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular effects of SBI-477, a small molecule probe that has emerged as a significant modulator of cellular metabolism. Through its targeted action on the transcription factor MondoA, this compound orchestrates a coordinated response that impacts lipid homeostasis and insulin signaling. This document details the quantitative effects of this compound, outlines the experimental protocols for key assays, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a potent chemical probe that stimulates insulin signaling by deactivating the transcription factor MondoA.[1] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[2][3] The downstream consequences of this action are two-fold: the inhibition of triacylglyceride (TAG) synthesis and the enhancement of basal glucose uptake in human skeletal myocytes.[1][2][3]

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified across several key metabolic parameters. The following tables summarize the reported data for easy comparison.

| Parameter | Cell Line | Metric | Value | Reference |

| TAG Accumulation Inhibition | Rat H9c2 Myocytes | EC50 | 100 nM | [1] |

| TAG Accumulation Inhibition | Human Skeletal Myotubes | EC50 | 1 µM | [1] |

| Glucose Uptake Enhancement | Human Skeletal Myotubes | % Increase (at 10 µM) | ~84% | [3][4] |

| Effect on Protein Levels and Gene Expression (Human Skeletal Myotubes) | Treatment | Outcome | Reference |

| TXNIP Protein Levels | This compound (dose-dependent) | Reduced | [1][3] |

| ARRDC4 mRNA Levels | This compound (10 µM) | Reduced | [3] |

| TXNIP mRNA Levels | This compound (10 µM) | Reduced | [3] |

| IRS-1 Tyrosine Phosphorylation | This compound | Increased | [1][3] |

| IRS-1 Serine (636/639) Phosphorylation | This compound | Decreased | [4] |

| Akt Phosphorylation | This compound | Increased | [1][4] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: this compound deactivates MondoA, reducing TXNIP and ARRDC4 expression.

Caption: Workflow for measuring this compound's effect on TAG accumulation.

Caption: Workflow for assessing this compound's impact on glucose uptake.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature.

Myocyte Culture and Differentiation

Primary human skeletal myotubes are cultured and differentiated in 24-well plates according to standard protocols.[2]

Triacylglyceride (TAG) Accumulation Assay

-

Cell Seeding and Differentiation: Differentiate human skeletal myotubes for 8 days.

-

Oleic Acid and Compound Treatment: On day 7, add 100 µM oleic acid complexed to fatty acid-free BSA to the cells along with the desired concentration of this compound for 24 hours.[3]

-

Fixation and Staining: Following the incubation period, fix the cells with formaldehyde and stain with AdipoRed.[3]

-

Measurement: Measure TAG accumulation by quantifying the signal intensity at an excitation of 540 nm and an emission of 590 nm.[3]

-

Data Analysis: Generate dose-response curves to determine the EC50.[3]

Glucose Uptake Assay

-

Cell Seeding and Differentiation: Culture and differentiate primary human skeletal myotubes.

-

This compound Treatment: Treat the differentiated myotubes with the indicated concentrations of this compound for 24 hours.[2][3]

-

Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, treat the cells with or without 100 nM insulin for 30 minutes.[3]

-

Glucose Uptake Measurement: Measure glucose uptake using 2-deoxyglucose (2-DG) as a tracer, following established protocols.[3]

Western Blotting for Protein Phosphorylation and Expression

-

Cell Lysis: After treatment with this compound, lyse the cells in an appropriate buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., IRS-1, Akt) and against proteins whose expression is modulated (e.g., TXNIP).

-

Detection and Analysis: Use appropriate secondary antibodies and a detection system to visualize the protein bands and quantify their intensity.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression

-

RNA Extraction: Following treatment with this compound, extract total RNA from the myotubes.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers specific for the target genes (e.g., TXNIP, ARRDC4) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression levels.

This technical guide provides a foundational understanding of the in vitro cellular effects of this compound. The presented data, protocols, and pathway diagrams offer valuable resources for researchers investigating metabolic diseases and developing novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SBI-477 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-477 is a chemical probe that modulates insulin signaling and lipid metabolism.[1][2][3] It functions by deactivating the transcription factor MondoA, which in turn reduces the expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[4][5][6] This activity leads to a coordinated inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in skeletal myocytes.[2][4] These characteristics make this compound a valuable tool for studying metabolic regulation, insulin resistance, and lipotoxicity in various in vitro models.[6]

Contrary to some initial postulations, this compound is not known to be a direct inhibitor of the STING (Stimulator of Interferon Genes) pathway. Current research strongly supports its role as a MondoA deactivator.

Application Notes

General Handling and Storage

-

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For example, a stock solution of up to 97 mg/mL (200.6 mM) can be prepared in fresh DMSO.[4]

-

Storage:

-

Preparation: To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.[1][3]

Recommended Cell Lines

This compound has been effectively used in various cell lines, particularly those relevant to metabolic studies:

-

Primary Human Skeletal Myotubes: A key model for studying insulin signaling and lipid metabolism in a physiologically relevant context.[4][5]

-

H9c2 Cells: A rat myoblast cell line often used as a model for skeletal muscle.[2]

-

L6 Cells: A rat skeletal muscle cell line that differentiates into myotubes and is responsive to insulin.[7]

-

Adipocytes (e.g., 3T3-L1): Useful for investigating the effects of this compound on fat cells and lipid storage.[7]

-

Hepatocytes (e.g., HepG2): Relevant for studying liver metabolism and the impact of this compound on hepatic lipid accumulation.[7]

Key Applications and Expected Outcomes

-

Inhibition of Lipid Accumulation: Treatment with this compound is expected to reduce the accumulation of triacylglycerides (TAGs) and diacylglycerides (DAGs) in cells, particularly when challenged with fatty acids like oleate.[2][5]

-

Enhancement of Glucose Uptake: this compound increases both basal and insulin-stimulated glucose uptake in myocytes.[5][8] This can be measured using assays like the 2-deoxyglucose (2-DG) uptake assay.

-

Modulation of Gene and Protein Expression:

-

Alteration of Protein Localization: this compound treatment leads to the nuclear exclusion of MondoA.[5] This can be visualized using immunofluorescence microscopy.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (TAG Accumulation Inhibition) | Rat H9c2 Myocytes | 100 nM | [2] |

| EC₅₀ (TAG Accumulation Inhibition) | Human Skeletal Myotubes | 1 µM | [2] |

| Effective Concentration (Glucose Uptake) | Human Skeletal Myotubes | 0.3 - 10 µM | [2] |

| Effective Concentration (Gene Expression) | Human Skeletal Myotubes | 10 µM | [5][6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell culture experiments.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 7. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

Application Notes: SBI-477 for the Treatment of Human Skeletal Myotubes

Introduction

SBI-477 is a small molecule insulin signaling inhibitor that has been identified as a potent modulator of lipid and glucose metabolism in human skeletal myotubes.[1][2][3][4] It functions by deactivating the transcription factor MondoA, which in turn reduces the expression of the insulin pathway suppressors Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[1][2][3] This dual action leads to a coordinated inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake, making this compound a valuable tool for studying insulin resistance and lipotoxicity in skeletal muscle.[1][2]

Mechanism of Action

This compound exerts its effects through the inhibition of the transcription factor MondoA.[1][2] In states of fuel excess, MondoA typically promotes the expression of genes involved in TAG synthesis and also upregulates inhibitors of insulin signaling such as TXNIP and ARRDC4.[2] By deactivating MondoA, this compound effectively reverses these effects.[2] This leads to a decrease in the expression of lipogenic genes like FASN, GPAM, and DGAT2, and a concurrent reduction in the expression of TXNIP and ARRDC4.[2] The downregulation of these insulin signaling inhibitors results in enhanced glucose uptake and glycogen synthesis, even in the absence of insulin.[2][3]

Applications

-